2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a urea linkage at the 5-position of the thiadiazole ring, substituted with a 4-fluorophenyl group, and an acetamide moiety at the 2-position with an o-tolyl (2-methylphenyl) substituent. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors. Such structural motifs are commonly explored in medicinal chemistry for anticancer, antimicrobial, and enzyme-inhibitory activities.
Properties
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S2/c1-11-4-2-3-5-14(11)21-15(25)10-27-18-24-23-17(28-18)22-16(26)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,21,25)(H2,20,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEFZCXRSNURNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule that incorporates a thiadiazole ring, a ureido group, and various aromatic substitutions. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Overview
The compound's structure can be broken down into several functional components:
- Thiadiazole Ring : Known for its varied biological activities, including antimicrobial and anticancer properties.
- Ureido Group : Often associated with enhanced bioactivity due to its ability to form hydrogen bonds.
- Aromatic Substituents : The presence of fluorophenyl and o-tolyl groups may influence the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole structure have shown activity against various bacteria, including E. coli and S. aureus, while lacking efficacy against P. aeruginosa at concentrations up to 300 µg/mL . The incorporation of specific substituents has been shown to enhance antibacterial activity; for example, compounds with chloro or trifluoromethyl groups at strategic positions have demonstrated improved efficacy .
| Compound | Activity | Concentration |
|---|---|---|
| Thiadiazole Derivative | Antibacterial | 300 µg/mL |
| Chloro-substituted Thiadiazole | Enhanced Antibacterial | 15.6 µg/mL |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Notably, compounds with electron-withdrawing groups such as fluorine have been reported to exhibit potent cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Bcap-37 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In a study evaluating the cytotoxicity of various thiadiazole derivatives, one compound exhibited an IC50 value of 19.5 μM against the SKOV-3 human tumor cell line, indicating significant antitumor activity.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| SKOV-3 | Thiadiazole Derivative | 19.5 |
| A549 | Fluorinated Thiadiazole | <10 |
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The thiadiazole ring may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Signaling Modulation : The compound may affect signaling pathways critical for cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Kumar et al. reported on a series of 1,3,4-thiadiazoles demonstrating significant anticancer activity against multiple cell lines with varying substituent effects on potency .
- Matysiak et al. examined the antiproliferative effects of modified thiadiazoles and found that compounds with electron-withdrawing groups were more effective than those with electron-donating groups .
Comparison with Similar Compounds
Data Tables
Table 3. Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight (Calc./Exp.) | Melting Point (°C) | Solubility (Predicted) |
|---|---|---|---|
| Target | ~450 (estimated) | Not reported | Moderate lipophilicity |
| 4g | 456.56/456.44 | 263–265 | Low (crystalline) |
| 4h | 470.59/470.62 | 265–267 | Low |
| 4j | 491.01/490.92 | 261–263 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
